Lesogaberan hydrochloride, also known as AZD-3355, is a synthetic compound developed primarily as a GABA B receptor agonist. It was initially investigated for its potential in treating gastroesophageal reflux disease and has recently been repositioned for the treatment of non-alcoholic steatohepatitis. The compound is characterized by its selective action on GABA B receptors, which are crucial in various physiological processes including modulation of neurotransmission and regulation of motor functions.
The synthesis of Lesogaberan hydrochloride involves several chemical transformations starting from readily available precursors. The stereoselective synthesis includes:
The synthesis process may involve the use of protecting groups to ensure selectivity during reactions. Advanced techniques such as high-performance liquid chromatography (HPLC) are often employed to monitor the reaction progress and purify the final product.
Lesogaberan hydrochloride has a complex molecular structure characterized by multiple chiral centers. Its molecular formula is C₁₃H₁₈ClN₃O₃S, reflecting its diverse functional groups which contribute to its pharmacological activity.
Lesogaberan hydrochloride participates in various chemical reactions typical for GABA B receptor agonists, including:
Research indicates that Lesogaberan's binding affinity is high, with an effective concentration (EC50) of approximately 8.6 nM for human recombinant GABA B receptors . This high affinity suggests potent activity at low concentrations.
Lesogaberan exerts its therapeutic effects through agonistic action at GABA B receptors. Activation of these receptors leads to:
Clinical data support that Lesogaberan significantly reduces acid reflux episodes and increases lower esophageal sphincter pressure, demonstrating its efficacy in treating gastroesophageal reflux disease .
Lesogaberan hydrochloride has several scientific uses:
CAS No.: 57583-54-7
CAS No.: 50763-67-2
CAS No.: 802855-66-9
CAS No.: 2922-44-3
CAS No.: